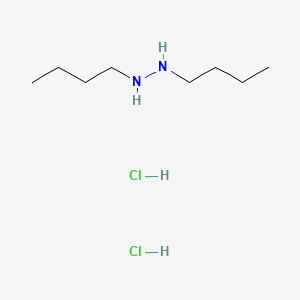

1,2-Dibutylhydrazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibutylhydrazine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H22Cl2N2 and its molecular weight is 217.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Toxicity

1,2-Dibutylhydrazine dihydrochloride is classified as a hydrazine derivative. It is known for its high toxicity , especially in terms of inhalation and skin absorption. The compound can cause severe irritation to mucous membranes and skin and is considered a potential carcinogen due to its ability to alkylate DNA .

Carcinogenesis Studies

This compound is primarily utilized in research as a carcinogen to induce tumors in animal models. It is particularly effective for studying colon carcinogenesis . In experimental settings, this compound has been used to understand the biochemical pathways leading to cancer development, including the role of DNA damage and repair mechanisms .

- Case Study Example : A study involving mice demonstrated that exposure to this compound resulted in the development of colon adenocarcinomas. The research highlighted the significance of DNA repair pathways in modulating cancer susceptibility .

Mechanistic Studies

Research has shown that this compound acts as a DNA alkylating agent , which means it can add alkyl groups to DNA molecules, leading to mutations and potentially cancerous transformations. This property is exploited in studies aimed at elucidating the molecular mechanisms underlying carcinogenesis .

- Mechanism Insights : The compound undergoes metabolic activation to form reactive species that interact with DNA, causing strand breaks and other forms of damage that are critical in tumor initiation .

Pharmacological Research

Beyond its role in carcinogenesis, this compound has been investigated for potential pharmacological applications due to its structural properties. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting specific biological pathways.

Data Table: Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and purifying 1,2-dibutylhydrazine dihydrochloride, and how can purity be confirmed?

- Methodology : Synthesis typically involves reacting dibutylhydrazine with hydrochloric acid under controlled stoichiometric conditions. Purification may include recrystallization or column chromatography. Purity confirmation requires multi-modal analysis:

- LC/MS : To verify molecular weight and detect impurities .

- NMR : For structural confirmation (e.g., distinguishing between 1,2- and 1,1-isomers) .

- Elemental analysis : To validate stoichiometry of C, H, N, and Cl .

Q. What safety protocols are critical when handling hydrazine derivatives like this compound?

- Best Practices :

- PPE : Use nitrile gloves, lab coats, and chemical-resistant suits to avoid dermal exposure .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols .

- Waste Disposal : Neutralize acidic hydrazine residues before disposal per OSHA/NIOSH guidelines .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Experimental Design :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks.

- Analytical Endpoints : Monitor decomposition via HPLC for byproducts and quantify intact compound using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can this compound be used to model chemically induced carcinogenesis in vivo?

- Experimental Design :

- Dosage Regimen : Administer 10–20 mg/kg via subcutaneous injection weekly for 20 weeks (based on analogous dimethylhydrazine models) .

- Dietary Variables : Pair with high-fat diets to mimic "Western" dietary risk factors and assess tumor latency .

- Endpoint Analysis : Histopathology of intestinal tissues for adenoma/carcinoma incidence .

Q. How should researchers address contradictions in carcinogenicity data (e.g., pro- vs. anti-tumor effects of co-administered agents)?

- Case Example : Vitamin E enhanced 1,2-dimethylhydrazine-induced tumorigenesis in mice, contrary to prior studies .

- Resolution Strategies :

- Species-Specific Factors : Compare murine vs. rat metabolic pathways (e.g., CYP450 enzyme activity).

- Dose-Response Analysis : Test lower vitamin E doses to identify thresholds for paradoxical effects.

- Mechanistic Studies : Evaluate oxidative stress markers (e.g., glutathione levels) and DNA adduct formation .

Q. What computational methods support mechanistic studies of this compound’s reactivity?

- Approaches :

- DFT Calculations : Model electron distribution and reaction pathways (e.g., hydrolysis or alkylation potential) .

- Molecular Dynamics : Simulate interactions with DNA or proteins to predict mutagenic hotspots .

Q. Data Analysis & Validation

Q. How can researchers validate the specificity of analytical assays for this compound in complex matrices?

- Validation Steps :

- Spike-and-Recovery : Add known quantities to biological samples (e.g., plasma, fecal matter) and quantify recovery via LC-MS/MS .

- Cross-Reactivity Testing : Test structurally similar hydrazines (e.g., phenylhydrazine derivatives) to confirm assay specificity .

Q. Ethical & Regulatory Considerations

Q. What regulatory frameworks govern the use of hydrazine derivatives in preclinical studies?

- Guidelines :

- OECD 451 (Carcinogenicity Studies) : Define dosing protocols and humane endpoints.

- EPA/ATSDR Toxicity Profiles : Reference safety thresholds for hydrazine analogs .

Properties

CAS No. |

78776-28-0 |

|---|---|

Molecular Formula |

C8H22Cl2N2 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

1,2-dibutylhydrazine;dihydrochloride |

InChI |

InChI=1S/C8H20N2.2ClH/c1-3-5-7-9-10-8-6-4-2;;/h9-10H,3-8H2,1-2H3;2*1H |

InChI Key |

CPWKROHLZUZJCB-UHFFFAOYSA-N |

SMILES |

CCCCNNCCCC.Cl.Cl |

Canonical SMILES |

CCCCNNCCCC.Cl.Cl |

Key on ui other cas no. |

78776-28-0 |

Related CAS |

1744-71-4 (Parent) |

Synonyms |

1,2-di-n-butylhydrazine 1,2-di-n-butylhydrazine dihydrochloride 1,2-dibutylhydrazine n,n'-dibutylhydrazine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.